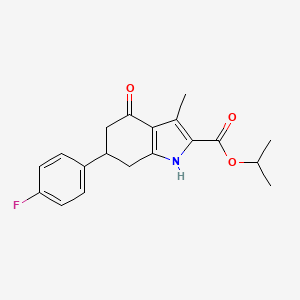
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PHENYLSULFAMOYL)BENZAMIDE” is a complex organic compound that features a benzodioxole ring, a cyano group, a methoxy group, and a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PHENYLSULFAMOYL)BENZAMIDE” typically involves multi-step organic reactions. Common steps might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Cyano Group: This might involve nucleophilic substitution reactions using cyanide sources.
Sulfamoylation: The phenylsulfamoyl group can be introduced using sulfonamide chemistry, often involving sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions but might include various substituted benzamides, amines, and sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Applications in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. This could disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-4-METHOXY-3-(PHENYLSULFAMOYL)BENZAMIDE: can be compared with other benzodioxole derivatives, sulfonamides, and benzamides.
Uniqueness
Structural Features: The combination of benzodioxole, cyano, methoxy, and phenylsulfamoyl groups is unique and may confer specific biological activities.
Properties
Molecular Formula |
C22H17N3O6S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C22H17N3O6S/c1-29-18-8-7-14(10-21(18)32(27,28)25-16-5-3-2-4-6-16)22(26)24-17-11-20-19(30-13-31-20)9-15(17)12-23/h2-11,25H,13H2,1H3,(H,24,26) |
InChI Key |
UQHDXBNNVZRRLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11492420.png)
![3,8-bis(ethylsulfanyl)-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11492422.png)
![2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11492426.png)
![13,15-diamino-11-phenyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile](/img/structure/B11492432.png)
![Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11492434.png)
![3-(4-Fluorophenyl)-1-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-1-propanone](/img/structure/B11492436.png)
![Pyridine, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11492442.png)
![Ethanone, 2-[4-(4-fluorophenyl)thiazol-2-ylsulfanyl]-1-(2-hydroxy-5-methylphenyl)-](/img/structure/B11492452.png)
![1'-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11492457.png)
![2'-amino-6-chloro-1'-(2-fluorophenyl)-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492461.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-phenylacetamide](/img/structure/B11492469.png)
![2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B11492472.png)
![5-methyl-3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11492486.png)

